Technical Guide: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (CAS: 131023-37-5)
Technical Guide: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (CAS: 131023-37-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is a chlorinated aromatic ketone built upon a fluorene scaffold. It is a key synthetic intermediate in the preparation of various biologically active molecules. Its primary role is as a precursor for the synthesis of the antimalarial drug Lumefantrine.[1][2] Furthermore, this compound serves as a crucial building block for novel heterocyclic compounds, such as thiazolidinone and azetidinone analogues, which have demonstrated potential as anticancer and antimicrobial agents.[3][4] It is also identified as a related impurity in the synthesis of the chemotherapy agent Cabazitaxel.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 131023-37-5 | [7] |
| Molecular Formula | C₁₅H₉Cl₃O | [7][8] |
| Molecular Weight | 311.59 g/mol | [2][8] |
| IUPAC Name | 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | [7][8] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2][7] |
| Storage Conditions | 2-8°C, dry, sealed | [2][9] |
| Canonical SMILES | O=C(CCl)C1=CC(Cl)=CC2=C1C1=CC=C(Cl)C=C1C2 | [10] |
| InChI Key | FUSJWQRNFMDEGH-UHFFFAOYSA-N | [7] |
| MDL Number | MFCD11846253 | [2][7] |
Synthesis and Experimental Protocols
The primary synthetic route to 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is through the Friedel-Crafts acylation of 2,7-dichloro-9H-fluorene.
Synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
This protocol is based on the chloroacetylation of 2,7-dichloro-9H-fluorene.[2][3]
Materials:
-
2,7-dichloro-9H-fluorene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (DCM)
-
1N Hydrochloric acid
-
Denatured spirit (Ethanol)
-
Sodium sulfate
-
Hexanes
Procedure:
-
Cool a suspension of anhydrous aluminum chloride (25.5 g) in dichloromethane (75 ml) to 0-5°C.
-
Slowly add chloroacetyl chloride (14.5 g) to the cooled mixture over 25-30 minutes, maintaining the temperature at 0-5°C.
-
Stir the resulting mixture at 0-5°C for 30 minutes.
-
Add a solution of 2,7-dichlorofluorene (25 g) in dichloromethane (70 ml) to the stirred mixture at 0-5°C.
-
Stir the reaction mixture for 4 hours at 0-5°C, monitoring the progress by thin-layer chromatography.
-
Slowly pour the reaction mixture into pre-chilled 1N hydrochloric acid (250 ml) at a temperature maintained between 0-20°C over 20 minutes.
-
Stir the resulting mixture for 10 minutes at 25-30°C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (50 ml).
-
Combine the organic layers, wash with deionized water (2 x 100 ml), and dry over sodium sulfate.
-
Distill off the dichloromethane completely under vacuum.
-
Add denatured spirit (200 ml) to the resulting mass and distill off 50 ml of the spirit.
-
Stir the resulting suspension for 4 hours at 25-30°C, then cool to 0-5°C and stir for an additional hour.
-
Filter the solid, wash with pre-chilled denatured spirit (25 ml), and dry at 50-55°C to yield the final product.
Yield: 28.35 g (85.9%) Purity: 93.21% (by HPLC)[2]
Role in Drug Development and Biological Activity
While 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone itself is not marketed as a therapeutic agent, its derivatives have shown significant biological promise.
Precursor to Antimalarial, Anticancer, and Antimicrobial Agents
This compound is a key intermediate in the synthesis of a variety of bioactive molecules.[1][9] A notable application is in the synthesis of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, a precursor to novel thiazolidinone and azetidinone analogues.[3] These derivatives have been investigated for their potential as anticancer and antimicrobial agents.[3][4]
Biological Activity of Derivatives
The thiazolidinone and azetidinone derivatives of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone have been evaluated for their cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines.[3] Some of these synthesized compounds exhibited remarkable activity when compared to the reference drug, Taxol.[3] The azetidinone-based derivatives were generally found to be more potent than their thiazolidinone counterparts.[3]
Molecular docking studies suggest that these derivatives may exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.[3]
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic pathway from 2,7-dichloro-9H-fluorene to the bioactive thiazolidinone and azetidinone analogues, with 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone as a key intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 3. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane - Google Patents [patents.google.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | C15H9Cl3O | CID 73553848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone [myskinrecipes.com]
- 10. Preparation method for 2-dibutylamido-1-1(2,7- dichloro-9H-fluorine-4base)-ethanol - Eureka | Patsnap [eureka.patsnap.com]
